molecular formula C19H14ClN2D5 B602666 Desloratadine-d5 CAS No. 1020719-34-9

Desloratadine-d5

Cat. No.: B602666
CAS No.: 1020719-34-9
M. Wt: 315.85
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Desloratadine-d5 primarily targets the histamine H1-receptors . These receptors are found in various parts of the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The role of these receptors is to mediate the effects of histamine, a compound involved in local immune responses and acting as a neurotransmitter for the brain, spinal cord, and uterus .

Mode of Action

This compound acts as a selective antagonist at the histamine H1-receptors . It competes with free histamine for binding at these receptors, thereby blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms associated with histamine activity, such as nasal congestion and watery eyes .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By blocking the H1-receptors, it inhibits the histamine-mediated early phase of allergic reactions, preventing the release of pro-inflammatory mediators from mast cells and basophils . It also influences the late phase of allergic reactions by controlling the influx of eosinophils into inflamed tissues .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed from the gut, reaching peak blood plasma concentrations in about three hours . The compound’s steady-state concentration (Cmax) is 4 ng/ml, and the area under the curve (AUC) is 56.9 ng*hr/ml . These properties contribute to its high bioavailability and long-lasting effect .

Result of Action

The action of this compound results in the relief of symptoms associated with allergic reactions. It is used for the symptomatic treatment of pruritus and urticaria (hives) associated with chronic idiopathic urticaria, as well as for the relief of symptoms of seasonal and non-seasonal allergic rhinitis . By blocking the H1-receptors, it prevents the action of histamine, thereby reducing the symptoms of these conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, studies conducted in the Vienna Challenge Chamber, an environmental exposure unit, have shown that this compound is significantly more effective than placebo in reducing the symptom of nasal congestion induced by grass pollen exposure in patients with seasonal allergic rhinitis . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of allergens in the environment .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Desloratadine-d5 is synthesized by incorporating deuterium into the desloratadine molecule. The process typically involves the use of deuterated reagents and solvents. One common method is the hydrogen-deuterium exchange reaction, where desloratadine is treated with deuterium gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves rigorous quality control to ensure the purity and consistency of the deuterated product. Techniques such as liquid chromatography and mass spectrometry are used to verify the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions: Desloratadine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which can be analyzed for their pharmacological properties .

Scientific Research Applications

Pharmacokinetic Studies

Desloratadine-d5 is utilized in pharmacokinetic studies to trace the metabolic pathways of desloratadine without interference from its natural isotopes. The stable isotope labeling allows for precise quantification in biological matrices.

  • Bioavailability Assessment : Studies have demonstrated that this compound can be used to evaluate the bioavailability of desloratadine formulations. For instance, a comparative bioavailability study indicated that desloratadine 5 mg film-coated tablets are bioequivalent to Aerius 5 mg tablets, with pharmacokinetic parameters such as AUC (Area Under Curve) and Cmax (Maximum Concentration) falling within acceptable ranges .
  • Metabolic Pathway Elucidation : The use of this compound aids in understanding the metabolic pathways by allowing researchers to differentiate between the drug and its metabolites. This is particularly valuable in studies assessing drug-drug interactions or the effects of food on drug metabolism .

Clinical Research Applications

This compound has been employed in various clinical trials to assess its efficacy and safety profile compared to other antihistamines.

  • Chronic Urticaria Treatment : In clinical trials, desloratadine has shown significant improvements in symptoms of chronic idiopathic urticaria (CIU), including pruritus and hives. A study indicated that patients receiving desloratadine experienced marked relief compared to placebo, with effects sustained throughout the treatment period .
  • Dosing Studies : Research has explored higher dosing regimens of desloratadine (up to 10 mg) for patients who do not respond adequately to standard doses. This approach has demonstrated significant reductions in Urticaria Activity Scores (UAS7) and improvements in quality of life metrics among nonresponsive patients .

Mechanistic Insights

This compound also contributes to understanding the mechanisms underlying antihistamine action.

  • H1-Receptor Antagonism : As a selective H1-receptor antagonist, desloratadine effectively blocks histamine action at peripheral sites, which is crucial for alleviating allergic symptoms without causing sedation. Studies have shown that it does not penetrate the central nervous system significantly, making it a preferred choice for patients requiring non-sedating antihistamines .
  • Anti-inflammatory Effects : In vitro studies have indicated that desloratadine can inhibit the release of pro-inflammatory cytokines from mast cells, suggesting potential applications beyond allergy treatment, such as in inflammatory conditions .

Case Studies and Research Findings

Several notable case studies highlight the effectiveness and safety profile of desloratadine:

Study Population Intervention Outcome
Study on CIUPatients with CIUDesloratadine 5 mg dailySignificant improvement in symptom scores; reduced interference with sleep
High Dose EfficacyNonresponsive CSU patientsDesloratadine 10 mg dailyReduced UAS7 scores from 31.9 to 18.2; improved quality of life
PharmacokineticsHealthy volunteersDesloratadine vs AeriusBioequivalence established; safety profile consistent with previous studies

Comparison with Similar Compounds

Uniqueness of Desloratadine-d5: this compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated compounds .

Biological Activity

Desloratadine-d5 is a deuterium-labeled derivative of desloratadine, which is the active metabolite of the non-sedating antihistamine loratadine. This compound is primarily utilized in pharmacological studies to trace metabolic pathways and assess biological activity due to its isotopic labeling. This article explores the biological activity of this compound, focusing on its pharmacodynamics, case studies, and related research findings.

  • Common Name : this compound
  • CAS Number : 1020719-34-9
  • Molecular Formula : C19_{19}H14_{14}D5_5ClN2_2
  • Molecular Weight : 315.85 g/mol

This compound retains the pharmacological properties of desloratadine while allowing for enhanced tracking in biological systems due to the incorporation of deuterium, which can influence its metabolic stability and pharmacokinetics .

Pharmacodynamics

Desloratadine acts as a selective H1-receptor antagonist, exhibiting anti-allergic and anti-inflammatory properties. Its mechanism involves blocking histamine at peripheral H1 receptors without significant central nervous system penetration, thus minimizing sedative effects commonly associated with first-generation antihistamines .

Key Findings

  • Affinity for H1 Receptors : Desloratadine has approximately 15-fold higher affinity for H1 receptors compared to loratadine, indicating enhanced potency in inhibiting histamine-induced responses .
  • Anticholinergic Activity : Although desloratadine exhibits some anticholinergic properties, these are not clinically relevant at therapeutic doses. In vitro studies suggest that significant antimuscarinic effects occur only at concentrations far exceeding those used therapeutically .
  • Safety Profile : Clinical trials have shown that desloratadine does not significantly impair psychomotor performance or interact adversely with alcohol, making it a safer option for patients requiring antihistaminic treatment .

Case Studies

A notable case study documented a recurrent fixed drug eruption (FDE) secondary to desloratadine in a 59-year-old female patient. The patient experienced skin eruptions correlated with the administration of desloratadine, leading to a diagnosis based on clinical presentation and patch testing. This case highlights the potential for adverse reactions even with non-sedating antihistamines like desloratadine .

Table 1: Summary of Biological Activity Studies on this compound

Study TypeFindingsReference
In Vitro BindingHigher affinity for H1 receptors compared to loratadine; effective in blocking histamine action
PharmacokineticsNon-linear relationship between dose and plasma concentration; higher exposure than loratadine
Clinical TrialsNo significant sedation or impairment in performance; well-tolerated in allergic rhinitis patients
Case StudyDocumented FDE linked to desloratadine use; positive rechallenge confirmed diagnosis

Properties

IUPAC Name

13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUOIFJMECXRGI-ZMXCGMLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115929
Record name 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-34-9
Record name 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.